![molecular formula C11H18O3 B13673881 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a dioxane ring and a cyclohexane ring, with two methyl groups attached to the dioxane ring. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one typically involves the reaction of a suitable ketone with a diol under acidic conditions to form the spirocyclic structure. One common method involves the use of 2,2-dimethyl-1,3-propanediol and cyclohexanone in the presence of an acid catalyst to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one exerts its effects depends on its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include metabolic processes where the compound is metabolized to active or inactive forms.
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane: Similar spirocyclic structure but with different substituents.
8-Iodo-3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one: Contains an iodine atom, which imparts different chemical properties.
1,9-Dioxaspiro[5.5]undecan-4-one: Lacks the dimethyl groups, resulting in different reactivity and applications.
Uniqueness
8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic structure with two methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C11H18O3 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC名 |
10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h3-8H2,1-2H3 |
InChIキー |
FITWWSJDEYDCPI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CCO1)CC(=O)CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


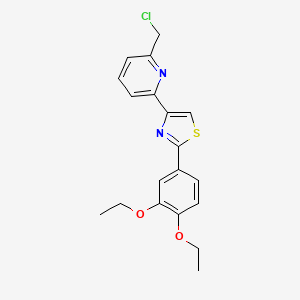
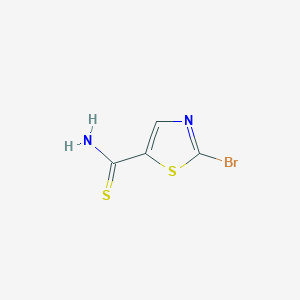

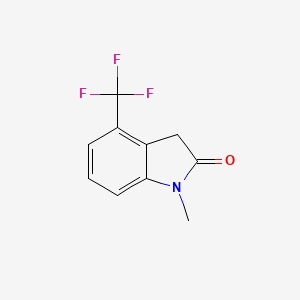

![3-Methyl-5-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13673832.png)
![3-[(S)-5-(Benzyloxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B13673838.png)
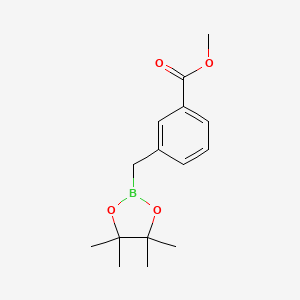



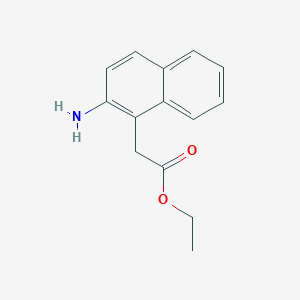
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![3-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13673901.png)
